molecular formula C8H11N B2397415 6-Ethynyl-1-azaspiro[3.3]heptane CAS No. 2287287-60-7

6-Ethynyl-1-azaspiro[3.3]heptane

Cat. No.: B2397415
CAS No.: 2287287-60-7
M. Wt: 121.183
InChI Key: AUGAQMBGPRXXFB-UHFFFAOYSA-N
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Description

6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C8H11N and a molecular weight of 121.18 g/mol It is characterized by its unique spirocyclic structure, which includes an ethynyl group attached to a nitrogen-containing azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom in the azaspiro ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Alane or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce various amines .

Scientific Research Applications

6-Ethynyl-1-azaspiro[3.3]heptane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Ethynyl-1-azaspiro[3.3]heptane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-ethynyl-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGAQMBGPRXXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-60-7
Record name 6-ethynyl-1-azaspiro[3.3]heptane
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